molecular formula C16H29NO4 B2409706 [2-(Cyclododecylamino)-2-oxoethoxy]acetic acid CAS No. 755010-39-0

[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid

Cat. No.: B2409706
CAS No.: 755010-39-0
M. Wt: 299.411
InChI Key: YJWBLGHRRXBWCQ-UHFFFAOYSA-N
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Description

[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid: is an organic compound characterized by the presence of a cyclododecylamino group attached to an oxoethoxy acetic acid moiety

Properties

IUPAC Name

2-[2-(cyclododecylamino)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c18-15(12-21-13-16(19)20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBLGHRRXBWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclododecylamino)-2-oxoethoxy]acetic acid typically involves the reaction of cyclododecylamine with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane

    Temperature: 0°C to room temperature

    Catalyst: Triethylamine

The reaction proceeds as follows:

  • Cyclododecylamine is dissolved in anhydrous dichloromethane.
  • Ethyl oxalyl chloride is added dropwise to the solution while maintaining the temperature at 0°C.
  • The mixture is stirred at room temperature for several hours.
  • The reaction mixture is then hydrolyzed with water to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid: has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Cyclododecylamino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Altering signal transduction pathways.

    Modifying cellular processes: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid: can be compared with similar compounds such as:

  • [2-(Cyclohexylamino)-2-oxoethoxy]acetic acid
  • [2-(Cyclooctylamino)-2-oxoethoxy]acetic acid
  • [2-(Cyclododecylamino)-2-oxoethoxy]propionic acid

These compounds share structural similarities but differ in the size and nature of the cycloalkyl group. The unique features of This compound include its larger cyclododecyl group, which may confer distinct physicochemical properties and biological activities.

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